4-Phenoxyphenylboronic acid

Beschreibung

Overview of Arylboronic Acids in Cross-Coupling Methodologies

Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aryl group. Their prominence in organic synthesis is largely attributed to their role as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. sigmaaldrich.comnih.gov This reaction facilitates the formation of carbon-carbon (C-C) bonds by coupling an organoboron compound with a halide or triflate, a process fundamental to the construction of biaryl and polyaryl structures present in many pharmaceuticals, agrochemicals, and advanced materials. organic-chemistry.orgnordmann.global The utility of arylboronic acids is enhanced by their general stability, low toxicity, and commercial availability. acs.org Furthermore, many of these reactions can be performed in aqueous conditions, aligning with the principles of green chemistry. nih.govorganic-chemistry.orgacs.org

Significance of Phenoxy-Substituted Arylboronic Acids in Modern Chemical Research

Phenoxy-substituted arylboronic acids, a specific subclass of arylboronic acids, possess a phenoxy group (-OPh) on the aromatic ring. This structural feature imparts unique electronic and steric properties to the molecule, influencing its reactivity and solubility. cymitquimica.com The presence of the ether linkage can enhance the compound's utility in the synthesis of complex molecules with specific three-dimensional arrangements. These compounds are of particular interest in medicinal chemistry and materials science, where the resulting diaryl ether motif is a common structural element in biologically active molecules and functional polymers. ontosight.aichemimpex.com

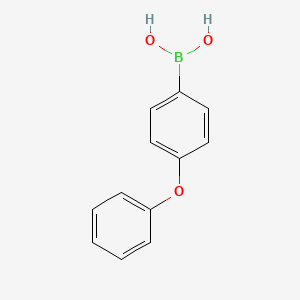

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4-phenoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXUHRXGLWUOJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370267 | |

| Record name | 4-Phenoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51067-38-0 | |

| Record name | 4-Phenoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | B-(4-Phenoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Development of 4 Phenoxyphenylboronic Acid

Established Synthetic Routes to 4-Phenoxyphenylboronic Acid

The synthesis of this compound is predominantly achieved through the borylation of an activated phenoxyphenyl precursor. The most common strategies involve the use of organometallic intermediates, such as Grignard reagents and organolithium species.

Grignard Reagent-Mediated Boronation Approaches

A widely utilized and cost-effective method for preparing this compound involves the formation of a Grignard reagent from 4-bromodiphenyl ether. patsnap.comgoogle.com This organomagnesium compound then acts as a nucleophile, attacking a boron-containing electrophile, typically a trialkyl borate (B1201080) like trimethyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final boronic acid product. patsnap.com This method is favored for its use of readily available and inexpensive starting materials, mild reaction conditions, and suitability for large-scale industrial production. google.com

The success of the Grignard-based synthesis hinges on the careful control of reaction parameters to maximize the yield of the desired organomagnesium reagent and minimize side reactions. Key optimizations include the choice of solvent, temperature, and initiation method.

Anhydrous solvents are critical, as Grignard reagents are highly reactive towards protic sources like water. libretexts.org Tetrahydrofuran (B95107) (THF) is commonly employed as the solvent for this reaction. patsnap.comgoogle.com The initiation of Grignard reagent formation is often facilitated by the addition of a small amount of iodine, which activates the surface of the magnesium metal. patsnap.com

Temperature control is paramount throughout the process. The initial addition of the 4-bromodiphenyl ether solution to magnesium is often done at a controlled temperature, for instance, between 10-20°C or 45-50°C, after which the reaction is maintained at a slightly elevated temperature (30-50°C) to ensure complete formation of the Grignard reagent. patsnap.com The subsequent borylation step, where the Grignard reagent reacts with trimethyl borate, requires cryogenic temperatures, typically below -30°C, to prevent over-addition and the formation of undesired byproducts. patsnap.com

Table 1: Optimized Conditions for Grignard Reagent-Mediated Synthesis of this compound patsnap.com

| Parameter | Condition | Purpose |

| Starting Material | 4-bromodiphenyl ether | Precursor for the Grignard reagent. |

| Reagent | Magnesium (Mg) turnings | Forms the organometallic reagent. |

| Solvent | Tetrahydrofuran (THF) | Anhydrous ether solvent to stabilize the Grignard reagent. |

| Initiator | Iodine (I₂) | Activates the magnesium surface to start the reaction. |

| Grignard Formation Temp. | 30-50°C | To ensure complete reaction of the aryl halide with magnesium. |

| Borylation Reagent | Trimethyl borate | Boron source for the formation of the boronate ester. |

| Borylation Temp. | Below -30°C | To control reactivity and prevent multiple additions to the boron center. |

| Hydrolysis | Hydrochloric acid (HCl) | To convert the boronate ester to the final boronic acid. |

The Grignard approach is well-suited for aryl halides like 4-bromodiphenyl ether. However, the high reactivity of Grignard reagents can limit the functional group tolerance of the substrate. Groups that are acidic (e.g., alcohols, amines, carboxylic acids) or reactive towards strong nucleophiles (e.g., esters, ketones) are generally incompatible unless protected. A significant side reaction in Grignard syntheses is the formation of homocoupling products, such as biphenyl (B1667301), which can arise from the reaction of the Grignard reagent with unreacted aryl halide. libretexts.org This is often favored by higher concentrations of the halide and elevated temperatures. libretexts.org

Lithiation-Boronation Strategies

An alternative to the Grignard route is the use of organolithium reagents. This method involves the generation of an aryllithium species, typically through direct lithiation or halogen-metal exchange, which then reacts with a trialkyl borate. A well-established method for producing arylboronic acids is the transmetalation of aryllithium reagents with an excess of a trialkylborate at very low temperatures, such as -78°C, to avoid multiple additions to the boron center, followed by acid hydrolysis. google.com

The lithiation-borylation methodology has been extensively developed, offering pathways to chiral boronic esters through reagent-controlled processes. nih.gov For instance, the use of chiral lithiated carbamates as carbenoid equivalents in reaction with achiral boronic esters allows for the stereocontrolled synthesis of more complex boronic acid derivatives. nih.gov While not always necessary for an achiral molecule like this compound, these advanced methods highlight the versatility of the lithiation-borylation platform. nih.govscispace.com

Other Organometallic Precursor Applications in Boronic Acid Synthesis

Beyond Grignard and organolithium reagents, other organometallic reactions are instrumental in boronic acid synthesis. Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a powerful method for synthesizing arylboronate esters. google.com This reaction typically involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. This method offers excellent functional group tolerance, making it a valuable tool in modern organic synthesis. google.com

Development of Novel Synthetic Pathways

Research continues to seek more efficient, sustainable, and versatile methods for synthesizing boronic acids. One significant recent advancement is the development of decarboxylative borylation. Scientists at the Scripps Research Institute (TSRI) have demonstrated a method to convert abundant and inexpensive carboxylic acids into boronic acids using a simple reaction with cheap nickel catalysts. drugdiscoverytrends.com This process effectively replaces a carboxylic acid group with a boronic acid group, opening up a vast new feedstock for the synthesis of these valuable compounds. drugdiscoverytrends.com

Another innovative approach involves a metal-free, one-pot synthesis of tetracoordinated borinic acids from boronic acids. nih.gov While this method produces borinic acids [R₂B(OH)] rather than boronic acids [RB(OH)₂], it represents a move away from the reliance on organometallic reagents, which can limit functional group compatibility. nih.gov Such developments in the broader field of organoboron chemistry may inspire new routes to key intermediates like this compound.

Exploration of Sustainable and Green Chemistry Principles in Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles of green chemistry applicable to the synthesis of arylboronic acids include the use of safer solvents, improved energy efficiency, and the development of catalytic versus stoichiometric methodologies.

Recent research has explored several innovative approaches to align the synthesis of boronic acids with green chemistry principles. One such method involves the use of quartz sand as a green medium for Suzuki-Miyaura coupling reactions, which are fundamental in boronic acid chemistry. acs.org This technique offers a safer, eco-friendly alternative to traditional organic solvents and allows for the efficient synthesis and easy purification of products, with both the quartz sand and catalyst being reusable. acs.org

Electrochemical methods represent another significant advancement in the green synthesis of organoboron compounds. By using electrons as a "reagent," these methods can minimize waste and avoid the need for stoichiometric chemical oxidants or reductants. rsc.org An electrochemical approach for the deborylative selenylation of arylboronic acids has been demonstrated, highlighting the potential for cleaner synthetic routes that are metal- and oxidant-free. rsc.org Such electrochemical strategies are part of a broader trend in organic synthesis that leverages electrochemistry for more sustainable chemical manufacturing. pku.edu.cn

The choice of solvent is a critical factor in green synthesis. While traditional syntheses of this compound often rely on organic solvents like tetrahydrofuran (THF), research into greener alternatives is ongoing. chemicalbook.com For related reactions, water has been successfully used as a solvent for the borylation of aryl bromides under micellar conditions, which facilitates the reaction and simplifies product isolation. organic-chemistry.org Furthermore, the development of one-pot syntheses, where sequential reactions are carried out in a single reactor, improves process efficiency and reduces waste from intermediate purification steps. For instance, a one-pot sequence for the iridium-catalyzed borylation of arenes followed by conversion to aryltrifluoroborates or arylboronic acids has been developed. organic-chemistry.org

These sustainable approaches are summarized in the table below, showcasing the shift towards more environmentally benign synthetic methodologies for boronic acids.

Interactive Data Table: Green Chemistry Approaches in Boronic Acid Synthesis

| Green Chemistry Principle | Synthetic Approach | Key Features | Relevant Compounds |

| Alternative Reaction Media | Suzuki-Miyaura coupling in quartz sand | Replaces traditional solvents; catalyst and medium are reusable. acs.org | Arylboronic acids, Biphenyls |

| Electrochemical Synthesis | Deborylative selenylation | Metal-free and external oxidant-free conditions. rsc.org | Arylboronic acids, Aryl selenoethers |

| Green Solvents | Micellar catalysis in water | Use of water as a solvent for borylation of aryl bromides. organic-chemistry.org | Arylboronic esters |

| Process Intensification | One-pot Ir-catalyzed borylation | Borylation and subsequent conversion in a single vessel. organic-chemistry.org | Arylboronic acids, Aryltrifluoroborates |

Catalytic Approaches for Direct Boronation

The direct C-H borylation of arenes is a powerful and atom-economical strategy for synthesizing arylboronic acids, as it avoids the need for pre-functionalized starting materials like aryl halides. This approach involves the selective activation of a carbon-hydrogen bond and its conversion to a carbon-boron bond, typically using a transition metal catalyst. For the synthesis of this compound, this would involve the direct borylation of diphenyl ether.

Iridium-based catalysts are particularly prominent in C-H borylation reactions. rsc.org The catalytic systems often utilize an iridium precursor, such as [Ir(cod)Cl]₂, and a bidentate nitrogen-containing ligand, like 2,2'-bipyridine (B1663995) (bpy) or its derivatives. rsc.org The ether group in diphenyl ether can act as a directing group, influencing the regioselectivity of the borylation reaction. Research has shown that ether-directed C-H borylation can be achieved, often favoring the ortho position relative to the ether linkage. acs.org However, iridium-catalyzed borylation of cyclic ethers has shown unique selectivity for the C-H bonds located β to the oxygen atom. nih.gov

The catalytic cycle for iridium-catalyzed C-H borylation is generally understood to involve the formation of a catalytically active iridium-boryl species. This species then undergoes oxidative addition to a C-H bond of the substrate, followed by reductive elimination of the borylated product, regenerating the catalyst. The choice of ligand is crucial for the catalyst's activity and selectivity. acs.org For instance, spiro-fluorene-indenoindenyl (SFI) ligands have been developed to facilitate nitrogen-directed C-H borylation at near room temperature. acs.org

While iridium is a common catalyst, other transition metals like rhodium and palladium have also been explored for directed C-H borylation. rsc.orgu-tokyo.ac.jp The regioselectivity of these reactions is often governed by steric factors or the presence of a directing group on the substrate. rsc.org For a substrate like diphenyl ether, controlling the position of borylation is a key challenge to selectively obtain the desired this compound isomer.

Interactive Data Table: Catalytic Systems for Direct C-H Borylation

| Catalyst System | Substrate Type | Key Features | Relevant Compounds |

| Iridium / Bidentate Boryl Ligand | Diaryl ethers | Ether-directed enantioselective C(sp²)-H borylation. acs.org | Axially chiral biaryls |

| Iridium / Tetramethylphenanthroline | Cyclic ethers | Selective borylation of C-H bonds β to the ether oxygen. nih.gov | Borylated cyclic ethers |

| Iridium / SFI Ligand | Nitrogen-containing arenes | Nitrogen-directed C-H borylation at near room temperature. acs.org | Borylated anilines, Borylated benzylamines |

| Rhodium / Cp Ligand* | Nitrogen-containing arenes | Nitrogen-directed ortho-C-H borylation. rsc.org | Borylated anilines |

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of this compound are critical steps to obtain a product of high purity, which is essential for its subsequent applications in synthesis. cymitquimica.com Boronic acids, in general, can be challenging to purify due to their tendency to form anhydrides (boroxines) upon dehydration and their amphiphilic nature. The primary methods employed for the purification of this compound are recrystallization and chromatography.

A common procedure for isolation following synthesis involves quenching the reaction mixture, followed by acidification to precipitate the crude boronic acid. chemicalbook.com For example, after the synthesis from 4-bromodiphenyl ether, the reaction mixture can be treated with water and then acidified with hydrochloric acid to precipitate the solid this compound, which is then collected by filtration. chemicalbook.com

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is crucial and depends on the solubility profile of the boronic acid and its impurities. Common solvents for the recrystallization of boronic acids include mixtures of an organic solvent and water (e.g., ethanol/water), or organic solvents like toluene (B28343) or ethyl acetate (B1210297). researchgate.netrochester.edu For this compound, recrystallization from toluene has been reported to yield a purified product. The process generally involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which promotes the formation of well-defined crystals of the pure compound, leaving impurities behind in the solution. researchgate.net In some cases, co-crystallization with other molecules can be employed to facilitate the isolation of a pure crystalline solid. mdpi.com

Chromatographic techniques are also employed, particularly when recrystallization is not effective or for the removal of closely related impurities. Column chromatography using silica (B1680970) gel is a standard method. However, the acidic nature of boronic acids can lead to peak tailing and poor separation on silica gel. researchgate.net To overcome this, modified silica gel, such as silica gel impregnated with boric acid, has been shown to be effective for the purification of boronate esters, as it suppresses the over-adsorption of the boron-containing compounds. researchgate.net For polar boronic acids, reverse-phase chromatography (e.g., C18) may be a suitable alternative. unifr.ch

Interactive Data Table: Purification Techniques for Boronic Acids

| Purification Method | Description | Key Considerations |

| Precipitation | Acidification of the reaction mixture to precipitate the boronic acid. | Simple and effective for initial isolation of the crude product. chemicalbook.com |

| Recrystallization | Dissolving the crude solid in a hot solvent and cooling to form pure crystals. | Solvent selection is critical (e.g., toluene, ethanol/water). researchgate.netrochester.edu |

| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Can be challenging due to the acidic nature of boronic acids; modified silica may be used. researchgate.netresearchgate.net |

| Co-crystallization | Formation of a crystalline solid with another compound. | Can be useful when the boronic acid itself does not crystallize well. mdpi.com |

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) bonds. A key player in this reaction is this compound, which serves as a versatile reactant for creating aryl derivatives. chemicalbook.comsigmaaldrich.comruifuchemical.comscientificlabs.co.uk This reaction, typically catalyzed by palladium complexes, involves the coupling of an organoboron compound, such as this compound, with an aryl halide or pseudohalide. chemicalbook.com The utility of this methodology is vast, finding applications in the synthesis of complex molecules, including pharmaceuticals and materials with specific electronic properties.

Alternative Transition Metal Catalysis (e.g., Nickel, Copper)

While palladium-catalyzed reactions are prevalent, alternative transition metals like nickel and copper offer unique advantages, including different reactivity profiles and cost-effectiveness. This compound is an effective coupling partner in various reactions catalyzed by these metals.

Nickel Catalysis

Nickel-catalyzed cross-coupling reactions provide a powerful method for forming carbon-carbon bonds. These reactions can often be more economical than their palladium counterparts. In the context of Suzuki-Miyaura type couplings, nickel catalysts have been shown to be effective for reactions involving arylboronic acids and phenols (through in situ activation) or aryl halides. mdpi.comgoogle.com For instance, catalyst systems such as those using trans-NiCl(o-Tol)(PCy₃)₂ with additional phosphine (B1218219) ligands have been developed for the Suzuki coupling of phenols with arylboronic acids. mdpi.com While specific examples detailing this compound in these particular nickel-catalyzed systems are not prevalent in the reviewed literature, the general applicability to a wide range of arylboronic acids suggests its potential as a suitable substrate. mdpi.comresearchgate.netepo.org The reactivity in nickel-catalyzed couplings is influenced by factors such as the choice of ligand, base, and solvent system, with aqueous mixtures sometimes enhancing the reaction efficiency. mdpi.comresearchgate.net

Copper Catalysis

Copper-catalyzed reactions represent another significant class of transformations for this compound, most notably in Chan-Lam type couplings. mit.edunih.gov These reactions are particularly useful for forming carbon-heteroatom bonds under mild conditions. Research has demonstrated the successful copper(II)-catalyzed conversion of this compound into the corresponding 1-azido-4-phenoxybenzene with an 86% yield. researchgate.net This transformation typically employs a copper(II) salt, such as copper(II) acetate, and proceeds efficiently in protic solvents like methanol, which is a key difference from many other coupling reactions. nih.gov

Furthermore, copper catalysis is instrumental in oxidative trifluoromethylation and cyclopropylation reactions. The Chan-Lam reaction, which traditionally couples boronic acids with amines or alcohols, has been adapted for these purposes. mit.edunih.govnih.gov For example, adding a ligand like 1,10-phenanthroline (B135089) to a copper-catalyzed system can dramatically improve the yield of trifluoromethylation products. nih.gov

Applications in Complex Molecule Synthesis

This compound is a valuable building block for synthesizing a variety of complex organic molecules due to the prevalence of the diphenyl ether and biphenyl moieties in materials science and medicinal chemistry.

Synthesis of Polyphenyl Ethers

Polyphenyl ethers are a class of polymers known for their high thermal stability and are used as high-performance lubricants and heat transfer fluids. The fundamental repeating unit in many of these polymers is the phenoxy-phenyl group. While the industrial synthesis of polyphenyl ethers often involves Ullmann condensation of phenol (B47542) salts and aryl halides with a copper catalyst, this compound serves as a key intermediate and building block representing this core structure. lookchem.com Its synthesis often starts from diphenyl ether, and its subsequent reactions allow for the incorporation of the 4-phenoxyphenyl motif into larger, more complex structures. chemicalbook.com

Construction of Biphenyl Derivatives

The Suzuki-Miyaura coupling is a primary method for constructing biphenyl derivatives, and this compound is frequently used as a reactant. chemicalbook.comsigmaaldrich.com This reaction allows for the direct formation of a carbon-carbon bond between the boronic acid-bearing carbon and an aryl halide. This strategy has been employed in the synthesis of various complex molecules, including intermediates for antitubercular agents and biologically active cinnoline (B1195905) derivatives. chemicalbook.commdpi.com For example, this compound was coupled with a substituted triazene (B1217601) under palladium catalysis to yield a complex biphenyl-cinnoline system. mdpi.com The reaction's versatility allows for its use with a wide range of aryl halide partners, making it a cornerstone in the synthesis of functionalized biaryl compounds.

Formation of Extended Aromatic and Heteroaromatic Systems

Beyond simple biphenyls, this compound is instrumental in constructing larger, extended aromatic and heteroaromatic systems. These structures are of interest in materials science for applications in organic electronics and as complex scaffolds in medicinal chemistry.

Specific examples include:

Pyrazine Derivatives: It has been used to synthesize 3,5-dimethyl-2-(4-phenoxyphenyl)pyrazine via a Suzuki coupling with 2-chloro-3,5-dimethylpyrazine. ambeed.com

Indazole Scaffolds: In another example, it was coupled with 5-bromo-7-iodo-1H-indazole to produce 5-bromo-7-(4-phenoxyphenyl)-1H-indazole, a key intermediate in the development of new therapeutic agents. ambeed.com

Pyrrolo-pyrimidines: The compound serves as an intermediate in the synthesis of pyrrolo-pyrimidines, which have been investigated as potent inhibitors of Lck kinase. chemicalbook.com

Cinnoline Systems: It has been coupled with functionalized bromo-cinnolines to create complex 6-aryl-cinnoline derivatives. mdpi.com

These examples highlight the utility of this compound in Suzuki-Miyaura reactions to append the bulky and electronically significant phenoxyphenyl group to various heterocyclic cores, thereby generating molecules with tailored electronic and biological properties.

Oxidative Cross-Coupling Reactions

Chan-Lam Type Trifluoromethylation Reactions

A significant application of this compound is in copper-mediated oxidative cross-coupling reactions, particularly for trifluoromethylation. The introduction of a trifluoromethyl (-CF₃) group is highly sought after in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. mit.edu

Researchers have developed a room-temperature, copper-mediated oxidative trifluoromethylation of aryl boronic acids that functions under Chan-Lam type conditions. mit.edunih.gov In this reaction, this compound is coupled with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF₃), in the presence of a copper(II) catalyst.

Initial studies using copper(II) acetate [Cu(OAc)₂] and a base in air resulted in a low yield of the desired product, 1-phenoxy-4-(trifluoromethyl)benzene (B1585688). nih.gov However, the efficiency of the reaction was significantly improved by the addition of a nitrogen-based ligand, a change of solvent, and the use of oxygen as a stoichiometric reoxidant. These optimized conditions allow the reaction to proceed smoothly at room temperature, making it a highly practical method for synthesizing trifluoromethylarenes. mit.edunih.gov

| Entry | Copper Source (1 equiv) | Ligand (1.1 equiv) | Solvent | Atmosphere | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cu(OAc)₂ | None | DCE | Air | 5 |

| 2 | Cu(OAc)₂ | 1,10-phenanthroline | DCE | Air | 45 |

| 3 | Cu(OAc)₂ | 1,10-phenanthroline | DCE | O₂ | 55 |

| 4 | Cu(OAc)₂ | 1,10-phenanthroline | i-PrCN | O₂ | 68 (isolated) |

DCE = 1,2-dichloroethane; i-PrCN = isobutyronitrile. Other conditions include TMSCF₃ (2 equiv), CsF (2 equiv), and 4 Å molecular sieves at room temperature unless noted.

The final optimized protocol, which can be conducted on a benchtop, provides a 68% isolated yield of 1-phenoxy-4-(trifluoromethyl)benzene after just one hour, demonstrating a highly efficient and user-friendly method for this important transformation. nih.gov

Other Oxidative Coupling Processes

Beyond trifluoromethylation, this compound participates in other oxidative coupling reactions.

Copper-Mediated Azidation: An oxidative Chan-Lam type coupling has been developed for the synthesis of aryl azides from arylboronic acids. nih.gov In this process, this compound can be converted to 1-azido-4-phenoxybenzene. The reaction is catalyzed by copper(II) and uses sodium azide (B81097) as the azide source. Unlike many Chan-Lam reactions that require aprotic solvents, this transformation proceeds efficiently in protic solvents like methanol. The reaction of this compound afforded the corresponding azide in 86% yield. nih.gov

Copper-Mediated Trifluoromethyltelluration: A novel copper-mediated aerobic oxidative coupling enables the trifluoromethyltelluration of arylboronic acids using [Me4N][TeCF3]. researchgate.netresearchgate.net This Chan-Lam type reaction proceeds under mild conditions with Cu(OTf)2 as the catalyst and bipyridine as the ligand, using air as the oxidant. researchgate.net This method allows for the synthesis of various TeCF3-containing molecules and has been demonstrated to be effective, though the specific yield for this compound is not detailed in the primary reports. researchgate.netresearchgate.net

Palladium-Catalyzed Oxidative Heck Reaction: this compound can also serve as a substrate in palladium-catalyzed oxidative Heck reactions. This process couples the boronic acid with an olefin, such as acrolein, under mild, base-free conditions at room temperature. diva-portal.org This reaction provides a direct route to α,β-unsaturated aromatic aldehydes. The specific application with this compound would lead to the synthesis of (E)-3-(4-phenoxyphenyl)acrylaldehyde. diva-portal.org

Table of Compounds Mentioned

Conclusion

4-Phenoxyphenylboronic acid stands out as a versatile and valuable reagent in modern organic chemistry. Its role in facilitating the construction of complex molecular frameworks through cross-coupling reactions has significantly impacted the fields of medicinal chemistry and materials science. As research continues to uncover new synthetic methodologies and applications, the importance of this and other substituted arylboronic acids is set to grow, further enabling the development of novel drugs and advanced materials.

Advanced Applications in Medicinal Chemistry and Biomedical Research

Role as a Synthetic Intermediate for Pharmaceutical Compounds

The chemical reactivity of 4-phenoxyphenylboronic acid, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, makes it an invaluable reactant for creating carbon-carbon bonds. chemicalbook.com This capability is extensively leveraged in the synthesis of various pharmaceutical agents.

This compound is a key intermediate in the synthesis of Evobrutinib (B607390), a potent and highly selective oral inhibitor of Bruton's tyrosine kinase (BTK). chemicalbook.com BTK is a critical enzyme in the B-cell signaling pathway, and its deregulation is implicated in several autoimmune diseases. nih.gov The synthesis of Evobrutinib involves a Suzuki coupling reaction where this compound is coupled with a chloropyrimidine intermediate. acs.org This reaction efficiently introduces the 4-phenoxyphenyl moiety, which is a crucial structural component of the final drug molecule. acs.org

| Reactant 1 | Reactant 2 | Key Reaction | Product |

| tert-butyl 4-{[(6-amino-5-chloropyrimidin-4-yl)amino]methyl}piperidine-1-carboxylate | This compound | Suzuki Coupling | tert-butyl 4-({[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate (Evobrutinib precursor) |

This table outlines the core Suzuki coupling step in the synthesis of an Evobrutinib precursor.

The compound serves as a reactant in the synthesis of pyrrolo[2,3-d]pyrimidines, which have been identified as potent and selective inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). chemicalbook.comnih.gov Lck is a key signaling enzyme in T-cells, making it an attractive target for immunomodulatory and anti-inflammatory therapies. The incorporation of the 5-(4-phenoxyphenyl) substituent onto the pyrrolo[2,3-d]pyrimidine scaffold is a critical determinant of their inhibitory potency and selectivity. nih.govnih.gov

| Scaffold | Reactant | Resulting Structure Feature | Target |

| Pyrrolo[2,3-d]pyrimidine | This compound | 5-(4-phenoxyphenyl) substituent | Lck Kinase |

This table illustrates the role of this compound in functionalizing Lck kinase inhibitors.

In the quest for new treatments for tuberculosis, this compound is utilized as an intermediate for preparing biphenyl (B1667301) derivatives that exhibit antitubercular activity. chemicalbook.com Specifically, it is used to prepare 4-Phenoxybenzeneboronic Acid, which is then used to synthesize biphenyl derivatives of nitotrifluoromethoxybenzyloxydihydroimidazooxazines with activity against Mycobacterium tuberculosis. chemicalbook.com

This compound (referred to as PPBo in some literature) itself acts as a specific inhibitor of auxin biosynthesis. researchgate.netnih.gov The primary pathway for the biosynthesis of the natural auxin, Indole-3-acetic acid (IAA), is the indole-3-pyruvic acid (IPyA) pathway. researchgate.netjircas.go.jp This two-step enzymatic process involves the TAA1/TAR aminotransferases and the YUCCA flavin-containing monooxygenases. researchgate.netjircas.go.jp this compound functions as a chemical probe and inhibitor within this pathway, providing a tool to study the physiological functions of auxin biosynthesis. jircas.go.jp

Investigation of Biological Activity and Target Engagement

Beyond its role as a synthetic tool, this compound and its derivatives are subjects of direct biological investigation to understand their interactions with physiological targets.

Research has demonstrated that this compound is an effective enzyme inhibitor, with a notable impact on plant biology.

Targeting YUCCA in Auxin Biosynthesis: Detailed studies in rice (Oryza sativa) have confirmed that this compound (PPBo) inhibits auxin biosynthesis by targeting the YUCCA enzyme. researchgate.netnih.gov The activity of OsYUCCA, a key enzyme for converting IPyA to IAA, was inhibited by PPBo in vitro. researchgate.netnih.gov Treatment of rice seedlings with the compound led to significantly reduced levels of endogenous IAA and the expression of auxin-response genes, resulting in classic auxin-deficiency phenotypes. researchgate.netnih.gov This specific inhibitory action makes it a valuable tool for studying plant development and auxin signaling pathways. researchgate.net

| Inhibitor | Target Enzyme | Organism | Pathway | Biological Effect |

| This compound (PPBo) | YUCCA (flavin-containing monooxygenase) | Rice (Oryza sativa) | Indole-3-acetic acid (IAA) Biosynthesis | Inhibition of auxin production, altered plant development |

This table summarizes the specific enzyme inhibition activity of this compound.

The broader class of boronic acids is also known to act as transition state inhibitors for various enzymes, including serine β-lactamases, by forming reversible covalent bonds with active site residues. mdpi.comresearchgate.net

Enzyme Inhibition Studies

Inhibition of YUCCA Monooxygenase Enzyme in Plants

This compound (PPBo) has been identified as a potent inhibitor of the YUCCA (YUC) family of flavin-containing monooxygenases, which are key enzymes in the primary auxin biosynthesis pathway in plants nih.govresearchgate.net. The indole-3-pyruvate (IPyA) pathway is a major route for the production of indole-3-acetic acid (IAA), the most common plant auxin. In this two-step process, the enzyme TAA1 converts tryptophan to IPyA, and subsequently, YUC enzymes catalyze the final conversion of IPyA to IAA nih.gov.

By targeting the YUC enzymes, this compound effectively functions as an auxin biosynthesis inhibitor. In vitro studies have demonstrated that PPBo inhibits the activity of recombinant YUC enzymes researchgate.netresearchgate.net. This enzymatic inhibition leads to a measurable decrease in the endogenous levels of IAA in plants such as Arabidopsis thaliana and rice researchgate.netresearchgate.net. The resulting auxin deficiency manifests in clear phenotypic changes, including the inhibition of primary root elongation and the formation of lateral roots researchgate.net. The inhibitory effects of PPBo on plant development can be reversed by the co-treatment with IAA, confirming that its mode of action is through the specific inhibition of auxin production and not by interfering with auxin sensing or signaling pathways researchgate.net.

Kinetic Analysis of YUCCA Inhibition

Kinetic studies have been performed to quantify the inhibitory potency of this compound against YUC enzymes. These analyses reveal that PPBo is a highly effective inhibitor with a strong affinity for the enzyme. The inhibition constant (Ki), a measure of the inhibitor's binding affinity, was determined for PPBo.

Kinetic analysis demonstrated that this compound and a related compound, 4-biphenylboronic acid (BBo), are potent inhibitors of YUC activity. The determined Ki values underscore their efficacy at nanomolar concentrations researchgate.netresearchgate.net.

| Compound | Inhibition Constant (Ki) |

| This compound (PPBo) | 56 nM |

| 4-Biphenylboronic acid (BBo) | 67 nM |

This table presents the inhibition constants (Ki) for YUCCA enzyme inhibition, indicating a high affinity of the inhibitors for the enzyme. researchgate.netresearchgate.net

Competitive Inhibition Mechanisms

The mechanism by which this compound inhibits the YUCCA enzyme has been elucidated through kinetic studies. Research indicates that PPBo functions as a competitive inhibitor with respect to the enzyme's natural substrate, indole-3-pyruvic acid (IPyA) nih.govresearchgate.net.

In a competitive inhibition model, the inhibitor molecule binds to the active site of the enzyme, the same site where the substrate would normally bind. This binding event physically prevents the substrate from accessing the enzyme's active site, thereby blocking the catalytic reaction. The fact that PPBo competes with IPyA suggests that its structure allows it to be recognized and bound by the YUC active site. This competitive action is a key characteristic of its function as a specific and targeted inhibitor of the final step in the IPyA auxin biosynthesis pathway nih.govresearchgate.netresearchgate.net.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Currently, there is no direct scientific evidence in the reviewed literature to suggest that this compound acts as an inhibitor of the Fatty Acid Amide Hydrolase (FAAH) enzyme. While various boronic acid-containing compounds have been investigated as inhibitors for a range of enzymes, specific studies linking this compound to FAAH inhibition are not available.

Modulation of Other Biological Targets

While primarily recognized for its role in plant biology as a YUCCA inhibitor, this compound also serves as a critical chemical intermediate in the synthesis of molecules designed to modulate other significant biological targets in medicinal chemistry. Its utility in cross-coupling reactions makes it a valuable building block for more complex bioactive compounds chemimpex.comchemicalbook.com.

Notably, this compound is used as a reactant in the synthesis of:

Evobrutinib : A potent and selective inhibitor of Bruton's tyrosine kinase (BTK), an enzyme crucial for B-cell development and activation that is a therapeutic target in autoimmune diseases chemicalbook.com.

Pyrrolo[2,3-d]pyrimidines : This class of compounds has been developed as potent inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck), a key signaling molecule in T-cells and a target for immunomodulatory and anti-inflammatory therapies chemicalbook.com.

The broader class of phenylboronic acid derivatives has also been explored for their ability to inhibit enzymes like the proteasome, a key target in cancer therapy nih.gov.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Detailed structure-activity relationship (SAR) studies focusing specifically on derivatives of this compound as YUCCA inhibitors are limited in the available literature. However, SAR studies on other boronic acid derivatives targeting different enzymes, such as the proteasome or various β-lactamases, have established key principles that may be relevant nih.govresearchgate.net. Generally, for boronic acid inhibitors, the substituents on the phenyl ring play a crucial role in determining potency and selectivity. These modifications can influence the electronic properties of the boronic acid moiety and establish additional interactions with the enzyme's active site, thereby enhancing binding affinity and inhibitory activity nih.gov. Further research is needed to systematically explore the SAR of this compound derivatives to optimize their efficacy as YUCCA inhibitors or for other biological targets.

Impact on Cellular Processes and Signaling Pathways

The primary and most well-documented impact of this compound on cellular processes stems from its inhibition of auxin biosynthesis in plants. By blocking YUCCA enzymes, PPBo directly reduces the cellular pool of IAA, a master regulator of plant growth and development researchgate.net. This disruption of auxin homeostasis has significant downstream effects on cellular processes, including:

Cell Division and Elongation : Reduced auxin levels lead to a decrease in cell division in the root meristem and inhibit cell elongation, resulting in stunted primary root growth researchgate.net.

Organogenesis : The formation of new organs, such as lateral roots, is highly dependent on auxin gradients. By lowering auxin levels, PPBo inhibits these developmental processes researchgate.net.

Crucially, studies have shown that this compound does not interfere with auxin perception or downstream signaling pathways. When auxin is supplied externally along with PPBo, the expression of auxin-responsive genes is not blocked, indicating that the compound's effect is specific to auxin biosynthesis researchgate.net.

In the context of animal cells, direct studies on the impact of this compound on specific signaling pathways are not extensively documented. However, research on the related parent compound, phenylboronic acid (PBA), has shown that it can affect signaling networks that regulate the actin cytoskeleton and cell migration, such as the Rho GTPase pathway.

Effects on Auxin Biosynthesis and Plant Development

This compound (PPBo) has been identified as a significant inhibitor of auxin biosynthesis, a critical process for plant growth and development. researchgate.netnih.gov The primary target of PPBo is the YUCCA family of flavin monooxygenases, which are key enzymes in the indole-3-pyruvic acid (IPyA) pathway, a major route for the production of indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants. researchgate.netnih.govnih.gov

Research conducted on both the model plant Arabidopsis and the staple crop rice has demonstrated that PPBo effectively inhibits the activity of YUCCA enzymes in vitro. researchgate.netnih.gov This inhibition leads to a significant reduction in the endogenous levels of IAA. researchgate.netnih.gov As a direct consequence of diminished auxin levels, plants treated with PPBo exhibit classic auxin-deficiency phenotypes. researchgate.netnih.gov These include the inhibition of primary root elongation and a decrease in the formation of lateral roots. researchgate.net

Kinetic studies have revealed that this compound acts as a competitive inhibitor of the YUCCA enzyme's substrate, IPyA. researchgate.net The inhibitory effects of PPBo on plant development can often be reversed or mitigated by the co-application of IAA, further confirming that its primary mode of action is through the disruption of auxin biosynthesis. researchgate.net For instance, while a 1 µM concentration of PPBo was found to promote seminal root growth in rice, this effect was reversed when IAA was simultaneously applied. researchgate.netnih.gov However, at higher concentrations (e.g., 10 µM PPBo), the inhibition of root growth could not be recovered by IAA, suggesting more complex or potent inhibitory effects at increased concentrations. researchgate.netnih.gov

The specific and potent action of this compound on a key rate-limiting step in auxin production makes it a valuable chemical tool for plant biologists. semanticscholar.org It allows for the controlled study of auxin's diverse roles in developmental processes, from root architecture to reproductive organ development, by creating a state of auxin deficiency that can be precisely modulated. researchgate.netnih.gov

| Parameter | Observation in Rice Seedlings Treated with PPBo | Reference |

| Target Enzyme | OsYUCCA (a key auxin biosynthesis enzyme) | researchgate.netnih.gov |

| Endogenous IAA Level | Significantly reduced | researchgate.netnih.gov |

| Gene Expression | Reduced expression of auxin-response genes | researchgate.net |

| Phenotype | Typical auxin-deficiency characteristics | researchgate.netnih.gov |

| Root Growth (1 µM PPBo) | Promotion of seminal root growth (reversible with IAA) | researchgate.netnih.gov |

| Root Growth (10 µM PPBo) | Inhibition of root growth (not recovered by IAA) | researchgate.netnih.gov |

Role in Protein Stability and Function

The role of this compound in protein stability and function is primarily inferred from the known chemistry of the boronic acid functional group. cymitquimica.comsigmaaldrich.com Boronic acids are recognized for their ability to form reversible covalent bonds with diols, which are pairs of hydroxyl groups on a single molecule. cymitquimica.comnih.gov This characteristic allows them to interact with various biological molecules, including the glycosyl residues of glycoproteins. nih.gov

In a broader context, the element boron is understood to be essential for the stability and function of certain proteins, particularly those located in the plasma membrane that are involved in signal transduction pathways. nih.govresearchgate.net Boronic acids, including this compound, can act as competitors to boric acid, potentially influencing these boron-dependent processes. nih.gov

While direct studies on this compound's specific effects on protein stability are limited, research on other molecules containing the boronic acid moiety provides insight into its potential applications. For example, the incorporation of a boronate amino acid, p-boronophenylalanine, into proteins has been explored as a method to enhance protein stability. nih.gov This is achieved by forming intramolecular crosslinks between the boronate group and a serine residue within the protein structure. nih.gov This suggests that the boronic acid group, in principle, can be utilized to create more stable protein structures.

Applications in Advanced Materials Science and Engineering

Precursor for Polymeric Materials and Macromolecular Architectures

The utility of 4-phenoxyphenylboronic acid as a monomer or reactant in polymer chemistry is significant, enabling the creation of advanced polymers with tailored properties. Its primary role is in forming the backbone or side chains of macromolecular structures through various polymerization techniques.

One of the most prominent methods for incorporating boronic acids into polymers is through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. sigmaaldrich.comrsc.org This reaction forms a carbon-carbon bond between the boronic acid group and an aryl halide. When this compound is reacted with a di- or polyhalogenated comonomer, it can lead to the formation of conjugated polymers. rsc.org These polymers are of interest for their potential applications in electronics and photonics. The Suzuki-Miyaura catalyst transfer polymerization is a versatile method for producing well-defined conjugated polymers with controlled molecular weight and low dispersity. rsc.org

Furthermore, boronic acid-containing monomers, including vinyl derivatives of phenylboronic acid, can be polymerized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.govresearchgate.net This allows for the synthesis of well-defined homopolymers and block copolymers where the boronic acid group is a pendant functionality. nih.gov Phenylboronic acid-polymers (PBA-polymers) are widely explored as stimuli-responsive materials for applications in drug delivery, tissue engineering, and sensing platforms. nih.govresearchgate.net The presence of the boronic acid moiety allows the polymer to interact with diols, leading to reversible covalent bond formation, which is fundamental to their use in biomedical applications. nih.gov

The incorporation of this compound can impart specific properties to the resulting polymer, such as:

Thermal Stability: The aromatic rings in the phenoxyphenyl structure contribute to the rigidity and thermal stability of the polymer backbone.

Solubility: The phenoxy group can enhance solubility in organic solvents, facilitating polymer processing.

Stimuli-Responsiveness: The boronic acid group allows the polymer to respond to changes in pH or the presence of specific molecules like sugars, which can form boronate esters. researchgate.netmdpi.com This property is crucial for creating "smart" materials.

| Polymerization Method | Role of Phenylboronic Acid | Resulting Polymer Type | Key Applications |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Monomer/Reactant | Conjugated Polymers | Organic electronics, sensors |

| RAFT Polymerization | Functional Monomer | Well-defined (Co)polymers | Drug delivery, smart hydrogels nih.gov |

| Nitroxide Mediated Polymerization | Functional Monomer | Well-defined (Co)polymers | Glucose sensors rsc.org |

Role in Nanomaterial Synthesis and Functionalization

This compound and its derivatives play a crucial role in the surface modification and functionalization of a wide array of nanomaterials. The boronic acid group acts as a versatile anchor for attaching to nanoparticle surfaces or as a recognition element for specific target molecules. nih.gov This functionalization is key to tailoring the properties of nanomaterials for targeted applications in sensing, catalysis, and biomedicine. rsc.org

Boronic acids can be used to modify various types of nanoparticles, including:

Magnetic Nanoparticles (MNPs): Phenylboronic acid can be grafted onto the surface of iron oxide nanoparticles. mdpi.comrsc.orgresearchgate.net This functionalization allows the MNPs to selectively capture and enrich biomolecules containing cis-diol groups, such as glycoproteins, enzymes, or certain sugars like fructose (B13574). mdpi.comresearchgate.net This capability is valuable for sample preparation, diagnostics, and bioseparations. rsc.orgnih.gov

Gold (Au) Nanoparticles: Surfaces of gold nanoparticles or nanostructured films can be functionalized with thiol-containing phenylboronic acid derivatives. acs.org These modified nanoparticles are used in the development of highly sensitive sensors, often employing techniques like surface-enhanced Raman scattering (SERS) for the detection of analytes such as inorganic arsenate. acs.org

Quantum Dots (QDs) and Carbon Dots (CDs): Boronic acid-functionalized carbon-based nanomaterials are used for fluorescent biosensing. nih.gov The interaction between the boronic acid and target molecules (e.g., catechol) can cause a change in the fluorescence properties of the nanomaterial, enabling detection. nih.gov

Copper Nanoclusters: Phenylboronic acid-functionalized copper nanoclusters have been developed as ratiometric fluorescent probes for the sensitive and selective detection of compounds with cis-diol structures, such as luteolin (B72000). doi.org

The primary mechanism driving the utility of boronic acid-functionalized nanomaterials is the reversible formation of covalent bonds (boronate esters) with molecules containing 1,2- or 1,3-cis-diols. nih.govresearchgate.net This interaction is highly specific and its stability is often dependent on pH, allowing for controlled binding and release of target molecules. doi.org This pH-responsiveness is a key feature for creating smart drug delivery systems and sensors. rsc.org

| Nanomaterial Type | Functionalization Strategy | Target Analyte/Application | Underlying Principle |

|---|---|---|---|

| Magnetic Nanoparticles (Fe₃O₄) | Surface grafting of PBA derivatives | Enrichment of enzymes, bacteria, fructose mdpi.comrsc.orgresearchgate.net | Boronate ester formation with cis-diols |

| Gold Nanoparticles (AuNPs) | Self-assembled monolayers (SAMs) | SERS-based sensing of arsenate acs.org | Boronate affinity reaction |

| Carbon Dots (CDs) | Surface modification with PBA | Fluorescent detection of catechol nih.gov | Interaction-induced fluorescence change |

| Copper Nanoclusters (CuNCs) | Ligand functionalization | Ratiometric sensing of luteolin doi.org | pH-responsive boronate ester stability |

Contribution to Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. This compound is an excellent building block for creating such systems due to the specific and directional interactions facilitated by its boronic acid group. rsc.org These interactions drive molecular self-assembly, leading to the spontaneous formation of ordered, large-scale structures. nih.gov

The key interactions involving the boronic acid moiety in self-assembly include:

Reversible Covalent Bonding: The formation of boronate esters with diols is a cornerstone of boronic acid-based supramolecular chemistry. acs.org This interaction is covalent yet reversible, allowing for the creation of dynamic covalent systems that can adapt to their environment. nih.govacs.org This principle is used to form supramolecular gels, polymers, and vesicles. rsc.orgnih.govacs.org

Hydrogen Bonding: The -B(OH)₂ group can act as both a hydrogen bond donor and acceptor, similar to a carboxylic acid group. nih.gov This allows it to form robust, directional hydrogen-bonded networks with itself or with other complementary molecules, such as N-donor compounds. nih.govresearchgate.net These interactions can lead to the formation of well-defined crystalline structures, liquid crystals, and other ordered assemblies like stacked layers or helical chains. nih.govresearchgate.net

Lewis Acid-Base Interactions: The boron atom in boronic acid is a Lewis acid and can interact with Lewis bases like pyridine. This interaction can be used to trigger the crosslinking of polymers and the formation of supramolecular gels. nih.gov

These non-covalent and dynamic covalent interactions enable this compound to participate in the formation of various supramolecular architectures. For instance, amphiphilic boronic acids can self-assemble into micelles or vesicles in aqueous solutions. nih.gov The introduction of a guest molecule, such as a saccharide, can then trigger a morphological change in these assemblies, which forms the basis for sensing applications. nih.gov Similarly, boronic acids can be incorporated into low molecular weight gelators, where the self-assembly process into fibrous networks can be controlled by the addition of sugars, leading to stimuli-responsive sol-gel transitions. rsc.org

Analytical and Spectroscopic Elucidation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Reaction Monitoringrsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-phenoxyphenylboronic acid and its reaction products. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

Proton NMR (¹H NMR) is routinely used to identify the presence and arrangement of hydrogen atoms in a molecule. In the analysis of products derived from this compound, ¹H NMR spectra provide characteristic signals for the aromatic protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals are used to confirm the successful formation of new bonds and to determine the substitution patterns on the phenyl rings. For instance, in reactions where this compound is coupled with other aromatic rings, the appearance of new aromatic signals and shifts in the existing proton signals confirm the formation of the desired product. Quantitative ¹H NMR (q¹H-NMR) can also be employed to determine the specific activity and regioselectivity of reactions involving benzoate derivatives, offering a powerful tool for simultaneously characterizing metabolites and quantifying key biochemical components. nih.gov

Typical ¹H NMR data for a reaction product involving a phenylboronic acid derivative might show aromatic protons as multiplets in the range of δ 7.0-8.0 ppm. The integration of these signals helps in determining the relative number of protons in different chemical environments.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 7.0 - 8.5 | Doublet, Triplet, Multiplet |

| Boronic Acid (B(OH)₂) | 4.0 - 6.0 (often broad) | Singlet (broad) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure of this compound and its derivatives gives a distinct signal, allowing for the complete elucidation of the carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. For example, carbons bonded to the electron-withdrawing boronic acid group or the phenoxy group will have characteristic chemical shifts. This technique is crucial for confirming the connectivity of the phenyl rings and the position of the boronic acid moiety. Molecular orbital theory can be used to analyze and understand the origin of ¹³C NMR chemical shifts. rsc.orgnih.gov

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic C-B | 130 - 140 |

| Aromatic C-O | 155 - 165 |

| Unsubstituted Aromatic C-H | 115 - 135 |

| Quaternary Aromatic C | 125 - 150 |

When this compound is used to synthesize trifluoromethylated products, Fluorine-19 NMR (¹⁹F NMR) becomes an essential analytical tool. sigmaaldrich.com ¹⁹F NMR is highly sensitive and provides a wide range of chemical shifts, making it ideal for detecting the incorporation of fluorine atoms into a molecule. nih.gov The presence of a signal in the ¹⁹F NMR spectrum, typically a singlet for a -CF₃ group, provides direct evidence for the success of a trifluoromethylation reaction. The chemical shift of the fluorine signal can also provide information about the electronic environment of the trifluoromethyl group. Chemical shifts are reported relative to a standard like CFCl₃. colorado.edursc.org

| Fluorine Group | Typical Chemical Shift (δ, ppm) vs CFCl₃ |

| Ar-CF₃ | -60 to -65 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysisresearchgate.net

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound and its derivatives, MS analysis provides the molecular ion peak ([M]⁺ or [M-H]⁻), which confirms the molecular weight of the synthesized product. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. rsc.org Fragmentation analysis, where the molecule is broken down into smaller charged fragments, can offer further structural information and help confirm the connectivity of the different parts of the molecule.

| Ion Type | m/z Value | Information Provided |

| Molecular Ion [M]⁺ | 214.02 | Molecular Weight of this compound sigmaaldrich.com |

| Fragment Ions | Variable | Structural fragments of the molecule |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, Column Chromatography, HPLC)rsc.org

Chromatographic techniques are fundamental for both the purification of this compound derivatives and the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. By comparing the retention factor (Rf) of the product with that of the starting materials, one can determine if the reaction has gone to completion.

Column Chromatography: This is a preparative technique used to separate and purify the desired product from a reaction mixture. A solid stationary phase, such as silica (B1680970) gel, is used to separate compounds based on their differential adsorption. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient analytical technique used for the final purity assessment of the synthesized compounds. It provides quantitative information about the purity of the sample by separating components with high resolution. Boronate affinity chromatography, a specific type of affinity chromatography, utilizes the interaction between boronic acids and cis-diol-containing compounds for selective separation and purification. nih.gov This technique has been used for the isolation of various biomolecules. nih.gov

| Technique | Purpose | Key Parameter |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Retention Factor (Rf) |

| Column Chromatography | Purification of products | Eluent system |

| High-Performance Liquid Chromatography (HPLC) | Final purity assessment, quantitative analysis | Retention Time (RT) |

Infrared (IR) Spectroscopy for Functional Group Identificationcolorado.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the different bonds within the molecule. For this compound, the IR spectrum will show characteristic absorption bands for the O-H stretch of the boronic acid group, the B-O stretch, and the C-O stretch of the ether linkage, as well as vibrations characteristic of the aromatic rings. researchgate.net

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Boronic Acid) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| B-O Stretch | 1310 - 1380 |

| C-O Stretch (Ether) | 1200 - 1300 |

Applications in Chemical Biology and Chemical Genetics

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific protein or pathway. frontiersin.org The boronic acid functional group itself is a key component in probes designed to detect biologically important molecules like glucose and reactive oxygen species, such as hydrogen peroxide. nih.govnih.govbohrium.com However, the 4-phenoxyphenylboronic acid structure is more frequently used as a foundational building block to construct highly specific probes for protein targets.

A prominent example of this is the use of this compound in the synthesis of evobrutinib (B607390), a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK). sigmaaldrich.comacs.org The 4-phenoxyphenyl moiety is a critical part of the evobrutinib scaffold, responsible for key interactions within the kinase's binding site. Building upon this validated therapeutic scaffold, researchers have developed specific chemical probes to investigate BTK biology. For instance, fluorescent probes, such as Evo-1 and Evo-2, have been created by attaching a fluorophore (like BODIPY) to the evobrutinib structure. researchgate.net These probes allow for the direct visualization of BTK in living cells, enabling studies of target engagement, localization, and dynamics, which would not be possible with the parent drug alone. researchgate.net The development of these probes showcases how a core structure derived from this compound can be elaborated into sophisticated tools for chemical biology.

Table 1: Examples of Chemical Probes Derived from a this compound-Based Scaffold This table is generated based on the textual data and provides an overview of related chemical probes.

| Probe Name | Parent Compound | Target Protein | Application |

|---|---|---|---|

| Evo-1 | Evobrutinib | Bruton's tyrosine kinase (BTK) | Fluorescent imaging of BTK in living cells |

Target Identification and Validation Using this compound Analogs

Target identification and validation are crucial steps in drug discovery and chemical genetics, confirming that a molecule's therapeutic or biological effect is due to its interaction with a specific biomolecule. nih.govrsc.org Analogs derived from this compound, particularly through the synthesis of inhibitors like evobrutinib, play a key role in this process.

The development of evobrutinib is a clear case study in target validation. It was designed as a highly selective covalent inhibitor for BTK, a protein implicated in autoimmune diseases. acs.org The validation process involved demonstrating that evobrutinib potently and selectively binds to BTK over other kinases. acs.orgresearchgate.net This high selectivity, which distinguishes it from other inhibitors like ibrutinib, validates BTK as the primary target responsible for the drug's efficacy in preclinical models of autoimmune disease. sigmaaldrich.comacs.org

Furthermore, chemical probes based on these analogs are instrumental in confirming target engagement within a cellular environment. The fluorescent evobrutinib-derived probes, Evo-1 and Evo-2, can be used to confirm that the compound binds to BTK inside living cells. researchgate.net By observing the specific localization of the fluorescence, researchers can validate that the drug reaches and interacts with its intended target. This direct visualization provides strong evidence for target validation, linking the molecular interaction to a cellular outcome. researchgate.net

Table 2: Research Findings on Target Validation with Evobrutinib This table is generated based on the textual data and summarizes key findings.

| Feature | Finding | Significance |

|---|---|---|

| Potency | Potent inhibitor of Bruton's tyrosine kinase (BTK). acs.org | Confirms strong interaction with the intended target. |

| Selectivity | Exhibits high kinase selectivity, inhibiting only a few other kinases compared to less selective inhibitors like ibrutinib. researchgate.net | Validates that the biological effect is mediated primarily through BTK, reducing the likelihood of off-target effects. |

| Target Engagement | Fluorescent probes (Evo-1, Evo-2) derived from the evobrutinib scaffold allow for direct visualization of binding to BTK in cells. researchgate.net | Provides definitive evidence of target interaction in a physiological context. |

Phenotypic Screening and Chemical Rescue Experiments

Phenotypic screening is an approach in drug discovery where compounds are tested for their ability to produce a desired change in a cell or organism's phenotype, without prior knowledge of the specific drug target. enamine.netotavachemicals.com This method is powerful for discovering new mechanisms of action and novel therapeutic agents. nih.gov Compound libraries used for these screens are designed to have maximum chemical and biological diversity. otavachemicals.com

While there are no specific, widely published examples of large-scale phenotypic screens based solely on a this compound library, derivatives of this compound are candidates for inclusion in broader screening collections. Diverse libraries of small molecules, which could include numerous analogs of this compound, are assembled and tested in assays that measure complex cellular events like cell survival, inflammation, or differentiation. enamine.net A compound containing the this compound scaffold that shows a desirable effect in such a screen would be selected as a "hit."

Following a phenotypic screen, a "hit" compound can be used in chemical rescue experiments. In this type of experiment, a disease phenotype is first induced in a cell or model organism (e.g., through genetic mutation). Scientists then treat the model with the hit compound to see if it can reverse the disease phenotype, effectively "rescuing" the normal state. This helps to confirm the compound's therapeutic potential and provides a system for later identifying its biological target. An analog of this compound identified through a phenotypic screen for anti-inflammatory properties, for example, could be tested for its ability to rescue a healthy phenotype in a cellular model of an autoimmune disease.

Future Research Directions and Emerging Applications

Sustainable Synthetic Methodologies for Boronic Acid Derivatives

The future of chemical synthesis is intrinsically linked to the development of sustainable and environmentally friendly methods. For 4-phenoxyphenylboronic acid and its derivatives, research is actively pursuing greener alternatives to traditional synthetic routes.

Flow Chemistry : This approach enables the continuous production of boronic acids on a multigram scale, significantly reducing reaction times, in some cases to within a second. organic-chemistry.org Flow chemistry setups, using commercially available equipment, allow for precise temperature control and efficient mixing, which mitigates risks and can eliminate the need for cryogenic temperatures often required in batch processes. organic-chemistry.orgacs.orgresearchgate.net This method has proven versatile for producing various boronic acids with high purity directly after extractive workup, avoiding time-consuming purification steps. acs.org The rapid and scalable nature of flow chemistry makes it suitable for both small-scale medicinal chemistry and larger-scale industrial applications. organic-chemistry.orgresearchgate.net

Mechanochemistry : As an eco-friendly alternative to solvent-based synthesis, mechanochemistry utilizes mechanical force, such as grinding or milling, to drive chemical reactions. advanceseng.com This solvent-free method can enable reactions under less severe conditions and is particularly beneficial in organoboron chemistry. advanceseng.com It has been successfully used to synthesize boronic ester cage compounds in nearly quantitative yields and to create photoactive cocrystals, demonstrating its utility in constructing complex supramolecular architectures. advanceseng.combenthamdirect.com

Photoredox Catalysis : Leveraging visible light as a renewable energy source, photoredox catalysis has become a key tool for generating radical species under mild conditions. rsc.org This method can be used to activate boronic acids and esters for C-C bond formation without the need for stoichiometric activators or oxidants, representing a more atom-economical and sustainable pathway. nih.govcam.ac.uk

| Synthetic Method | Key Advantages | Research Focus |

| Flow Chemistry | Rapid reaction times (<1s), high throughput (~60 g/h), enhanced safety, scalability. organic-chemistry.orgacs.org | Optimization for kilogram-scale production, integration into multi-step syntheses. acs.orgresearchgate.net |

| Mechanochemistry | Solvent-free or minimal solvent use, reduced waste, access to novel solid-state structures. advanceseng.combenthamdirect.com | Synthesis of complex cage compounds and functional cocrystals. advanceseng.combenthamdirect.com |

| Photoredox Catalysis | Uses visible light, operates under mild conditions, redox-neutral processes. nih.govcam.ac.uk | Development of organic photocatalysts to replace expensive iridium-based ones. rsc.org |

| Direct C-H Borylation | High atom economy, reduces pre-functionalization steps. nih.gov | Development of selective and efficient transition metal catalysts. nih.gov |

Exploration of New Catalytic Transformations

While this compound is a staple in Suzuki-Miyaura coupling, future research is aimed at unlocking its potential in a wider array of catalytic transformations. chemimpex.comchemicalbook.com

Photoredox-Catalyzed Radical Couplings : A significant emerging area is the use of boronic acids as precursors to carbon radicals via photoredox catalysis. nih.govcam.ac.uk Dual catalytic systems, combining a photoredox catalyst with a Lewis base, can generate radicals from boronic acids under exceptionally mild conditions. nih.gov This allows them to participate in reactions like radical additions to electron-deficient olefins, forming C-C bonds in a redox-neutral manner. nih.govcam.ac.uk This strategy expands the utility of boronic acids far beyond traditional cross-coupling reactions. rsc.orgacs.org

Novel Cross-Coupling Reactions : Research continues to expand the scope of cross-coupling reactions. This includes developing site-selective couplings of polyhalogenated heteroarenes, where experimental and computational studies are used to understand the factors controlling selectivity. nih.govrsc.org Furthermore, this compound is used in oxidative trifluoromethylation reactions under Chan-Lam-type conditions. chemicalbook.com

The development of new catalytic systems is crucial. For instance, acridium-based organic photocatalysts are being investigated as efficient and cost-effective replacements for expensive iridium catalysts in the oxidation of boronic acid derivatives. rsc.org

Expansion of Biomedical Applications

The unique chemical properties of the boronic acid group have positioned it as a privileged scaffold in medicinal chemistry and biomedical engineering. mdpi.comacs.org Boron-containing compounds can exhibit amphiphilic properties that facilitate interactions with protein targets. mdpi.com

Drug Discovery : Boronic acids are key components in several FDA-approved drugs, including the proteasome inhibitor Bortezomib for treating multiple myeloma. mdpi.comprimescholars.com Following this success, other drugs like ixazomib and vaborbactam have been approved. nih.gov this compound itself serves as a crucial intermediate in the synthesis of pharmaceuticals, including potent inhibitors for Bruton's tyrosine kinase (BTK) and Lck kinase, which are targets in immunology and oncology. chemicalbook.com

Biosensors : The ability of boronic acids to reversibly bind with 1,2- and 1,3-diols is the foundation for their extensive use in biosensors. researchgate.net This interaction is highly specific for cis-diol-containing species, making boronic acid-based materials excellent synthetic receptors for saccharides (like glucose), glycoproteins, and ribonucleic acids. researchgate.netmdpi.comnih.govacs.org These sensors can translate a binding event into an optical or electrochemical signal. mdpi.comnih.gov

Drug Delivery and Bioconjugation : Boronic acid-functionalized polymers are being developed into "smart" materials for controlled drug delivery. researchgate.net These materials can release therapeutic agents in response to specific biological stimuli, such as changes in pH or the concentration of glucose or reactive oxygen species (ROS). mdpi.comresearchgate.net Additionally, this compound is employed in bioconjugation techniques to attach biomolecules to surfaces, which is vital for developing biosensors and targeted drug delivery systems. chemimpex.com

| Application Area | Mechanism/Principle | Example Compounds/Systems |

| Drug Discovery | Enzyme inhibition, protein-target interaction. mdpi.com | Bortezomib, Ixazomib, Evobrutinib (B607390) (synthesized from this compound). chemicalbook.comnih.gov |